molecular formula C14F10O4 B099360 Bis(pentafluorophenyl)oxalate CAS No. 16536-48-4

Bis(pentafluorophenyl)oxalate

Cat. No. B099360
CAS RN: 16536-48-4
M. Wt: 422.13 g/mol
InChI Key: YMTUYHWOWDFXOX-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)oxalate is a chemical compound used in various applications. It is often used in coupling reactions as the equivalent of a carbonyl compound . It is also known as 草酸双 (五氟苯基)酯 in Chinese .


Synthesis Analysis

Bis(pentafluorophenyl)oxalate is suitable for chemiluminescence . It is used as a reagent in the preparation of azapeptides . It is also used as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular formula of Bis(pentafluorophenyl)oxalate is C14F10O4 . It has a molecular weight of 422.13 . The structure of Bis(pentafluorophenyl)oxalate contains a total of 29 bonds, including 29 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 esters (aliphatic) .


Chemical Reactions Analysis

Bis(pentafluorophenyl)oxalate is used in chemiluminescence reactions . It is used as a reagent in the preparation of azapeptides .


Physical And Chemical Properties Analysis

Bis(pentafluorophenyl)oxalate has a density of 1.8±0.1 g/cm3, a boiling point of 318.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.0±3.0 kJ/mol, and it has a flash point of 141.9±22.8 °C .

Scientific Research Applications

Chemiluminescence Reagent

Bis(pentafluorophenyl) oxalate is often used as a chemiluminescence reagent . In chemiluminescence, a chemical reaction produces light without the need for an external light source. This property makes Bis(pentafluorophenyl) oxalate useful in various scientific applications, such as detecting certain chemicals or substances.

High-Performance Liquid Chromatography (HPLC)

This compound is used as a reagent for a sensitive detection method of fluorescent compounds by peroxyoxalate ester chemiluminescence in HPLC . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Capillary Electrophoresis (CE)

Similar to its application in HPLC, Bis(pentafluorophenyl) oxalate can also be used in CE, another technique used to separate ionic species by their charge and frictional forces .

Biochemical Research

Bis(pentafluorophenyl) oxalate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Mechanism of Action

Target of Action

Bis(pentafluorophenyl) Oxalate, also known as PFPO , is primarily used as a chemiluminescence reagent . Its primary targets are fluorescent compounds , which it interacts with to produce a chemiluminescent reaction .

Mode of Action

The compound works by reacting with these fluorescent compounds in the presence of hydrogen peroxide . This reaction results in the emission of light, a process known as chemiluminescence . The emitted light can then be detected and measured, providing valuable information about the target compounds.

Biochemical Pathways

energy transfer processes . In these processes, the energy released from the reaction between Bis(pentafluorophenyl) Oxalate and a target compound is transferred to a fluorophore, causing it to emit light .

Result of Action

The primary result of Bis(pentafluorophenyl) Oxalate’s action is the production of light through chemiluminescence . This light can be measured and used to quantify the presence of target compounds, making Bis(pentafluorophenyl) Oxalate a valuable tool in various research and diagnostic applications.

Action Environment

The efficacy and stability of Bis(pentafluorophenyl) Oxalate can be influenced by various environmental factors. For instance, the chemiluminescent reaction it catalyzes requires the presence of hydrogen peroxide . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially impact the efficiency of this reaction.

Future Directions

Bis(pentafluorophenyl)oxalate is a promising compound with potential applications in various fields. It is used as a biochemical reagent in life science-related research . Further studies and developments are expected to expand its applications and improve its performance.

properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTUYHWOWDFXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371102
Record name Bis(pentafluorophenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16536-48-4
Record name Bis(pentafluorophenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does Bis(pentafluorophenyl)oxalate play in the detection of estradiol in plasma?

A: Bis(pentafluorophenyl)oxalate (PFPO) acts as a chemiluminescent reagent in the detection method described in the research paper []. It is not a target of estradiol or involved in its biological pathways. Instead, PFPO participates in a chemical reaction that generates light when it reacts with a derivative of estradiol (dansylated-estradiol) in the presence of hydrogen peroxide. This light emission is then measured to determine the concentration of estradiol in the sample.

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